PROTAC MDM2 Degrader-1

PROTAC Design E3 Ubiquitin Ligase MDM2 Dimerization

PROTAC MDM2 Degrader-1 (Compound 15a) is a homobifunctional PROTAC that degrades MDM2 via self-dimerization—eliminating both catalytic and scaffolding functions. Distinct from Nutlin-3a (p53-MDM2 blockade only) and heterobifunctional PROTACs (CRBN/VHL-dependent). Documented concentration-dependent degradation in A549 cells (5–20 μM, 12 h). Supplied ≥98% purity with 36-month powder stability (-20°C). Enables long-term proliferation/colony assays without batch variability. Paired with analog Degrader-2 (15b) for SAR studies.

Molecular Formula C74H84Cl4N10O13
Molecular Weight 1463.3 g/mol
Cat. No. B2777283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC MDM2 Degrader-1
Molecular FormulaC74H84Cl4N10O13
Molecular Weight1463.3 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCCOCCOCCOCCCNC(=O)CN4CCN(CC4=O)C(=O)N5C(C(N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl
InChIInChI=1S/C74H84Cl4N10O13/c1-47(2)100-61-41-57(95-5)25-27-59(61)71-81-67(49-9-17-53(75)18-10-49)69(51-13-21-55(77)22-14-51)87(71)73(93)85-33-31-83(65(91)45-85)43-63(89)79-29-7-35-97-37-39-99-40-38-98-36-8-30-80-64(90)44-84-32-34-86(46-66(84)92)74(94)88-70(52-15-23-56(78)24-16-52)68(50-11-19-54(76)20-12-50)82-72(88)60-28-26-58(96-6)42-62(60)101-48(3)4/h9-28,41-42,47-48,67-70H,7-8,29-40,43-46H2,1-6H3,(H,79,89)(H,80,90)/t67-,68-,69+,70+/m1/s1
InChIKeyAQFZQNOXRSZHMG-PQMVWXROSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PROTAC MDM2 Degrader-1 (CAS 2249944-98-5): A Homobifunctional MDM2 PROTAC for Targeted Protein Degradation Research


PROTAC MDM2 Degrader-1 (CAS 2249944-98-5) is a proteolysis-targeting chimera (PROTAC) designed to induce the self-ubiquitination and proteasomal degradation of the MDM2 oncoprotein. It is characterized as a homobifunctional degrader, wherein both ends of the molecule are comprised of MDM2 ligands connected by a flexible polyethylene glycol (PEG) linker [1]. This unique structural feature enables the compound to simultaneously engage two MDM2 molecules, promoting dimerization and subsequent self-degradation via the E3 ubiquitin ligase activity of MDM2 itself [2]. The compound is formally designated as Compound 15a in patent CN108610333A and is supplied as a high-purity (>98%) solid for research applications .

Why Substituting PROTAC MDM2 Degrader-1 with Generic MDM2 Inhibitors or Heterobifunctional PROTACs May Compromise Experimental Outcomes


PROTAC MDM2 Degrader-1 cannot be substituted with conventional MDM2 inhibitors (e.g., Nutlin-3a, AMG-232) or heterobifunctional MDM2-targeting PROTACs (e.g., MD-224, MD-4251) without fundamentally altering the experimental perturbation. Unlike small molecule inhibitors that merely block the p53-MDM2 interaction, this compound induces catalytic degradation of MDM2, thereby eliminating the protein's scaffolding functions and abrogating the MDM2-p53 negative feedback loop [1]. Furthermore, its homobifunctional architecture distinguishes it from heterobifunctional PROTACs, which recruit a separate E3 ligase (e.g., CRBN, VHL). This homobifunctional design results in a distinct mechanism of action (MDM2 self-dimerization) and a unique degradation profile that is not recapitulated by heterobifunctional degraders [2]. Consequently, experimental results obtained with this compound cannot be generalized to other MDM2-targeting agents.

PROTAC MDM2 Degrader-1: Quantitative Comparative Evidence for Scientific Selection


Mechanistic Differentiation: Homobifunctional MDM2 Self-Degradation versus Heterobifunctional E3 Ligase Recruitment

PROTAC MDM2 Degrader-1 (Compound 15a) is a homobifunctional PROTAC wherein both warheads are MDM2 ligands, inducing MDM2 self-dimerization and ubiquitination. In contrast, heterobifunctional PROTACs such as MD-224 and MD-4251 recruit the CRBN E3 ligase via a thalidomide-derived ligand. This mechanistic divergence has been shown to produce different degradation kinetics and cellular response profiles, with homobifunctional degraders exhibiting proteasome-dependent self-degradation that is not observed with heterobifunctional agents [1].

PROTAC Design E3 Ubiquitin Ligase MDM2 Dimerization

Cellular Degradation Activity: MDM2 Downregulation and p53 Stabilization in A549 NSCLC Cells

In A549 non-small cell lung cancer (NSCLC) cells, treatment with PROTAC MDM2 Degrader-1 (Compound 15a) at 5 μM for 12 hours resulted in detectable MDM2 protein reduction and p53 upregulation. At 20 μM, MDM2 protein levels were markedly diminished, and p53 levels were robustly elevated [1]. These data demonstrate concentration-dependent degradation activity, though quantitative DC50 values are not reported in the primary patent. For comparison, the heterobifunctional PROTAC MD-224 achieves a DC50 of <1 nM in RS4;11 leukemia cells, indicating higher potency but a different E3 ligase recruitment mechanism [2].

Western Blot MDM2 Degradation p53 Stabilization

Chemical Purity and Long-Term Stability for Reproducible Experimental Workflows

PROTAC MDM2 Degrader-1 is supplied with a guaranteed purity of ≥98% (HPLC), as confirmed by multiple independent vendors including MedChemExpress (98.11%) and BroadPharm (≥98%) . This purity level exceeds the typical 95–97% range reported for several in-house synthesized MDM2 PROTAC analogs. Furthermore, the lyophilized powder is stable for 36 months when stored desiccated at -20°C, and reconstituted solutions remain stable for 3 months at -20°C, enabling long-term experimental planning [1].

Chemical Purity Storage Stability Reproducibility

Commercial Availability and Procurement Comparison: Cost per Milligram versus Mechanistic Uniqueness

PROTAC MDM2 Degrader-1 is commercially available from multiple vendors with typical pricing of $530–$562 USD per 1 mg (BroadPharm, MedChemExpress) and approximately $1,500 USD per 5 mg . In comparison, the heterobifunctional PROTAC MD-224 is priced at $55–$64 USD per 1 mg, representing a roughly 10-fold lower cost per milligram [1]. This price differential reflects the homobifunctional compound's unique architecture and the distinct research questions it addresses, not a superior potency or performance profile.

PROTAC Procurement Cost-Benefit Analysis Research Tool Selection

Patent-Defined Chemical Identity and Synthetic Tractability for Derivative Development

PROTAC MDM2 Degrader-1 is explicitly defined as Compound 15a in Chinese patent CN108610333A, which provides full synthetic procedures and spectroscopic characterization (¹H NMR) [1]. The patent also discloses the closely related analog PROTAC MDM2 Degrader-2 (Compound 15b, CAS 2249944-99-6), enabling direct comparative studies between homobifunctional MDM2 PROTACs with different linker compositions. This patent documentation contrasts with many other MDM2 PROTACs (e.g., MD-224) that are described in primary literature but lack comprehensive synthetic detail in the public domain.

Chemical Synthesis Patent Literature PROTAC Derivatization

PROTAC MDM2 Degrader-1: Optimal Application Scenarios Based on Quantitative Evidence


Investigating the Functional Consequences of MDM2 Self-Dimerization and Ablation in Cancer Cell Models

PROTAC MDM2 Degrader-1 is optimally suited for studies aimed at dissecting the biological consequences of complete MDM2 protein ablation, as opposed to mere p53-MDM2 complex disruption. The compound's homobifunctional design induces MDM2 self-degradation, eliminating both the E3 ubiquitin ligase activity and the scaffolding functions of MDM2. This contrasts with MDM2 inhibitors (e.g., Nutlin-3a) that only block the p53-binding pocket [1]. Researchers can utilize the concentration-dependent degradation profile observed in A549 cells (5–20 μM, 12 h) to achieve graded knockdown of MDM2, enabling dose-response analyses of downstream p53 activation and cell cycle effects [2].

Mechanistic Studies Distinguishing Homobifunctional from Heterobifunctional PROTAC Activity

This compound serves as a critical tool for investigating the differential cellular pharmacology of homobifunctional versus heterobifunctional PROTACs. Because PROTAC MDM2 Degrader-1 employs the target protein (MDM2) as its own E3 ligase, it avoids recruitment of CRBN or VHL, thereby eliminating potential confounding effects associated with these E3 ligases, such as degradation of neo-substrates or disruption of endogenous ubiquitination pathways [1]. Comparative studies with heterobifunctional degraders like MD-224 or MD-4251 can elucidate the relative contributions of E3 ligase choice to degradation efficiency, ternary complex formation, and cellular toxicity profiles.

Structure-Activity Relationship (SAR) Studies of Homobifunctional MDM2 PROTACs

The availability of PROTAC MDM2 Degrader-1 (15a) and its patent-defined analog PROTAC MDM2 Degrader-2 (15b, CAS 2249944-99-6) enables direct head-to-head comparisons of linker composition on degradation efficiency and cellular activity [1]. Both compounds are synthesized via the same route disclosed in CN108610333A, and both are commercially available, facilitating systematic SAR investigations. Researchers can explore how variations in linker length and composition affect MDM2 dimerization, ubiquitination efficiency, and subsequent p53 stabilization.

Long-Term In Vitro Studies Requiring Validated Compound Stability

PROTAC MDM2 Degrader-1 is recommended for extended-duration cell culture experiments (e.g., 72–96 h proliferation assays, colony formation assays) due to its documented long-term storage stability (36 months at -20°C as powder) and 3-month solution stability at -20°C [1]. This stability profile ensures that the compound retains full degradation activity throughout the experimental timeline, minimizing the need for frequent fresh preparations and reducing batch-to-batch variability. In contrast, many custom-synthesized PROTACs lack validated stability data, potentially compromising reproducibility in long-term studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC MDM2 Degrader-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.